Cas no 537011-28-2 (2-methyl-3-(4-methylphenyl)(4-methylpiperidin-1-yl)methyl-1H-indole)

2-methyl-3-(4-methylphenyl)(4-methylpiperidin-1-yl)methyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 2-methyl-3-(4-methylphenyl)(4-methylpiperidin-1-yl)methyl-1H-indole
- F1217-0081
- AKOS016297326
- AKOS000806659
- VU0488992-1
- 2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole
- 2-methyl-3-((4-methylpiperidin-1-yl)(p-tolyl)methyl)-1H-indole
- 537011-28-2
- Oprea1_232163
- 2-methyl-3-[(4-methylphenyl)-(4-methylpiperidin-1-yl)methyl]-1H-indole
- Oprea1_527819
-
- インチ: 1S/C23H28N2/c1-16-8-10-19(11-9-16)23(25-14-12-17(2)13-15-25)22-18(3)24-21-7-5-4-6-20(21)22/h4-11,17,23-24H,12-15H2,1-3H3
- InChIKey: FWHWPZDAJBKAOF-UHFFFAOYSA-N
- SMILES: N1(C(C2C=CC(C)=CC=2)C2=C(C)NC3C=CC=CC2=3)CCC(C)CC1
計算された属性
- 精确分子量: 332.225248902g/mol
- 同位素质量: 332.225248902g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 25
- 回転可能化学結合数: 3
- 複雑さ: 420
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.6
- トポロジー分子極性表面積: 19Ų
2-methyl-3-(4-methylphenyl)(4-methylpiperidin-1-yl)methyl-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1217-0081-75mg |
2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole |
537011-28-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1217-0081-3mg |
2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole |
537011-28-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1217-0081-50mg |
2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole |
537011-28-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1217-0081-2mg |
2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole |
537011-28-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1217-0081-25mg |
2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole |
537011-28-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1217-0081-4mg |
2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole |
537011-28-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1217-0081-30mg |
2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole |
537011-28-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1217-0081-2μmol |
2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole |
537011-28-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1217-0081-5μmol |
2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole |
537011-28-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1217-0081-40mg |
2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole |
537011-28-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
2-methyl-3-(4-methylphenyl)(4-methylpiperidin-1-yl)methyl-1H-indole 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
2-methyl-3-(4-methylphenyl)(4-methylpiperidin-1-yl)methyl-1H-indoleに関する追加情報
2-Methyl-3-(4-Methylphenyl)(4-Methylpiperidin-1-Yl)Methyl-1H-Indole: A Comprehensive Overview
The compound with CAS No. 537011-28-2, commonly referred to as 2-methyl-3-(4-methylphenyl)(4-methylpiperidin-1-yl)methyl-1H-indole, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The indole moiety is further substituted with a methyl group at the 2-position and a more intricate substituent at the 3-position.
The substituent at the 3-position of the indole ring is a 4-methylphenyl group attached to a 4-methylpiperidin-1-yl group via a methylene bridge (-CH₂-). This combination introduces significant steric and electronic effects, which can influence the compound's reactivity, solubility, and biological activity. The presence of multiple methyl groups (both on the phenyl ring and the piperidine nitrogen) suggests that this compound may exhibit lipophilic properties, which are often desirable in drug design for enhancing membrane permeability.
Recent studies have highlighted the potential of indole derivatives as scaffolds for drug discovery. For instance, researchers have explored the ability of such compounds to modulate various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The 4-methylpiperidinyl group in this molecule is particularly interesting due to its ability to act as a hydrogen bond donor or acceptor, depending on its conformation. This feature could be exploited in designing molecules with enhanced bioavailability or selectivity for specific targets.
In terms of synthesis, the preparation of 2-methyl-3-(4-methylphenyl)(4-methylpiperidin-1-yl)methyl-1H-indole typically involves multi-step organic reactions. These may include Friedel-Crafts alkylation or acylation to introduce substituents onto the indole ring, followed by nucleophilic substitution or coupling reactions to attach the piperidine-containing side chain. The optimization of reaction conditions, such as temperature, solvent, and catalyst selection, is crucial to achieving high yields and purity of the final product.
From an applications perspective, this compound has shown promise in several areas. In pharmacology, it has been investigated for its potential as an anticancer agent due to its ability to inhibit key enzymes involved in cell proliferation and survival. Additionally, studies have demonstrated that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or neurodegenerative diseases.
Another area of interest lies in its application as a building block for more complex molecular architectures. The indole core serves as a versatile platform for further functionalization, enabling chemists to explore diverse chemical spaces. For example, substitution at different positions on the indole ring can lead to compounds with entirely different biological profiles or physical properties.
Recent advancements in computational chemistry have also provided new insights into the behavior of this compound at the molecular level. Molecular docking studies have revealed potential binding modes with various therapeutic targets, while quantum mechanical calculations have shed light on its electronic structure and reactivity patterns. These computational tools are increasingly being used alongside experimental techniques to accelerate drug discovery efforts involving indole derivatives.
In conclusion, 2-methyl-3-(4-methylphenyl)(4-methylpiperidin-1-y
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